5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol
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Overview
Description
5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol is an organic compound that belongs to the class of stilbenoids Stilbenoids are a type of natural phenol and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of (E)-2-(3’,4’-dihydroxyphenyl)ethenylbenzene as a precursor, which undergoes further chemical transformations to introduce additional hydroxyl groups . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various ether or ester derivatives.
Scientific Research Applications
5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to scavenge free radicals, contributing to its antioxidant properties. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Known for its antioxidant and anti-inflammatory properties, resveratrol is structurally similar but lacks the additional hydroxyl group present in 5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol.
Quercetin: Another compound with multiple hydroxyl groups, quercetin is a flavonoid with similar biological activities but a different structural framework.
Curcumin: A polyphenol with anti-inflammatory and antioxidant properties, curcumin differs in its chemical structure but shares some functional similarities.
Properties
CAS No. |
637776-81-9 |
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Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-[2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O5/c15-10-4-3-8(5-11(10)16)1-2-9-6-12(17)14(19)13(18)7-9/h1-7,15-19H |
InChI Key |
NHDCJIRSEKZXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C(=C2)O)O)O)O)O |
Origin of Product |
United States |
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